(6-Ethylpyridin-3-yl)methanol
Description
(6-Ethylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 3-position and an ethyl substituent (-CH₂CH₃) at the 6-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 |
InChI Key |
HQVCSYRWRQWQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The provided evidence highlights several pyridine-based methanol derivatives with distinct substituents, enabling a comparative analysis:
*Molecular weight calculated based on formula.
Key Observations :
- Substituent Effects on Polarity: The ethyl group in this compound is less polar than methoxy (-OCH₃) or fluorine substituents in analogs, suggesting higher lipophilicity. This property may enhance membrane permeability in biological systems compared to more polar derivatives like (6-Methoxypyridin-2-yl)-methanol.
- Steric and Electronic Influences : Ethyl and methoxy groups are electron-donating, while fluorine is electron-withdrawing. These differences alter the pyridine ring’s electronic density, affecting reactivity in further functionalization (e.g., nucleophilic aromatic substitution).
- Hybrid Structures: Compounds like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol integrate heterocyclic moieties (pyrrolidine), which introduce additional hydrogen-bonding sites and conformational rigidity compared to simpler pyridinyl methanols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
